Diphenyl-d20-borinic Anhydride
Description
Diphenyl-d20-borinic Anhydride is a deuterated borinic anhydride compound, characterized by the replacement of hydrogen atoms with deuterium (²H) in its phenyl groups. This isotopic substitution enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium labeling minimizes signal interference and improves resolution . The compound’s borinic anhydride moiety (B–O–B) distinguishes it from conventional carboxylic anhydrides, offering unique reactivity in organoboron chemistry, particularly in cross-coupling reactions and catalysis. Its controlled availability and specialized applications in molecular research underscore its niche significance .
Properties
Molecular Formula |
C₂₄D₂₀B₂O |
|---|---|
Molecular Weight |
366.16 |
Synonyms |
Bis(diphenyl-d10-boron) Oxide; Oxybis[diphenyl-d10-borane]; Oxybisdiphenyl-d20-borane; Tetraphenyl-d20-diborinic Anhydride; Tetraphenyl-d20-diboron Oxide; Tetraphenyl-d20-diboroxane; Tetraphenyl-d20-diboroxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Diphenic Anhydride (2,2'-Biphenyldicarboxylic Anhydride)
- Molecular Formula : C₁₄H₈O₃
- Molecular Weight : 224.21 g/mol
- Structure : A biphenyl core with two carboxylic anhydride groups.
- Key Features : Unlike Diphenyl-d20-borinic Anhydride, Diphenic Anhydride is a carboxylic anhydride, rendering it reactive toward nucleophiles like amines and alcohols. It serves as a precursor for polyimides and high-performance polymers .
- Applications : Used in polymer synthesis and as a cross-linking agent due to its thermal stability .
Diphenylmaleic Anhydride
- Molecular Formula : C₁₆H₁₀O₃
- Molecular Weight : 250.25 g/mol
- Structure : Maleic anhydride backbone substituted with phenyl groups.
- Key Features : The phenyl groups stabilize the maleic anhydride moiety, reducing its reactivity compared to unsubstituted maleic anhydride. Demonstrates significant antifungal activity (EC₅₀ = 0.15 mM against Sclerotinia sclerotiorum) due to enhanced lipophilicity and membrane interaction .
- Applications : Antifungal agent in agricultural chemistry .
Acetic Anhydride
- Molecular Formula : (CH₃CO)₂O
- Molecular Weight : 102.09 g/mol
- Structure : Simplest carboxylic anhydride.
- Key Features : Highly reactive acetylating agent, widely used in esterification and acetylation reactions. Reacts exothermically with water to form acetic acid .
- Applications : Industrial synthesis of cellulose acetate and pharmaceuticals .
Reactivity and Functional Differences
Research Findings and Data
Antifungal Activity Comparison
Spectroscopic Advantages
- Deuterium in this compound reduces proton noise in ¹H-NMR, enabling precise tracking in reaction mechanisms .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Diphenyl-d20-borinic Anhydride while ensuring isotopic purity (d20) in academic research?
- Methodological Answer : Synthesis should involve deuterium exchange or deuterated precursors to achieve isotopic labeling. For example, reacting deuterated phenylmagnesium bromide with boron trichloride under anhydrous conditions, followed by controlled hydrolysis. Isotopic purity (≥98% d20) must be confirmed via mass spectrometry and <sup>2</sup>H NMR. Experimental protocols should detail stoichiometry, solvent selection (e.g., dry THF), and inert atmosphere conditions to prevent isotopic dilution .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and isotopic labeling of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>2</sup>H NMR : Distinguish protonated vs. deuterated aromatic signals (e.g., absence of <sup>1</sup>H peaks at δ 7.2–7.8 ppm confirms deuteration).
- FT-IR : Confirm borinic anhydride formation via B-O-B stretching (~1,350 cm<sup>-1</sup>).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching theoretical m/z for C12D20B2O3.
- Data should be cross-validated with elemental analysis for boron and deuterium content .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in sealed, argon-purged containers to prevent moisture-induced hydrolysis.
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
- Reference safety data from analogous borinic compounds for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using standardized substrates (e.g., aryl halides) and reaction conditions (temperature, solvent polarity).
- Isotopic Effect Analysis : Compare catalytic efficiency with non-deuterated analogs to isolate isotopic vs. electronic contributions.
- Kinetic Studies : Use in situ <sup>11</sup>B NMR to monitor borinic intermediate stability and turnover rates.
- Address discrepancies by publishing raw data and detailed procedural variants in supplementary materials .
Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Range : Test stability across pH 2–12 using buffered aqueous-organic biphasic systems (e.g., H2O/THF).
- Kinetic Profiling : Quantify hydrolysis rates via <sup>11</sup>B NMR or conductivity measurements.
- Control Variables : Maintain constant ionic strength and temperature (±0.5°C).
- Advanced studies should include isotopic tracing (e.g., D2O vs. H2O) to assess deuterium retention .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry and simulate transition states for borinic bond activation (e.g., B-O cleavage energy barriers).
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (DMF, DMSO).
- Validation : Correlate computed activation energies with experimental Arrhenius parameters.
- Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) validated against crystallographic data .
Q. In mechanistic studies involving this compound, how should isotopic effects be quantitatively analyzed to distinguish between competing reaction pathways?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) : Measure rate ratios (kH/kD) for deuterated vs. non-deuterated substrates. A KIE >1 suggests bond-breaking in the rate-determining step.
- Isotopic Labeling : Use <sup>18</sup>O-labeled water to track oxygen incorporation into hydrolysis products.
- Statistical Modeling : Apply Eyring or Hammett plots to deconvolute electronic vs. isotopic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
